Scientific Field: Organic Chemistry
Application Summary: 1-Fluoro-4-methyl-2-phenoxybenzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution.
Methods of Application: The general mechanism involves two steps:
Results or Outcomes: The result of this process is a substituted benzene ring.
Application Summary: 1-Fluoro-4-methyl-2-phenoxybenzene can be used in the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol.
Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time.
Results or Outcomes: The result of this process is the production of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol.
1-Fluoro-4-methyl-2-phenoxybenzene is an organic compound classified as an aromatic compound. Its molecular formula is and it has a molecular weight of approximately 202.22 g/mol. The structure features a benzene ring substituted with a fluoro group at the first position, a methyl group at the fourth position, and a phenoxy group at the second position. This unique arrangement of substituents contributes to its chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.
The synthesis of 1-fluoro-4-methyl-2-phenoxybenzene typically involves multi-step processes, including:
Industrial production often employs continuous flow reactors and advanced purification techniques to enhance yield and purity.
1-Fluoro-4-methyl-2-phenoxybenzene finds applications across various fields:
Several compounds share structural similarities with 1-fluoro-4-methyl-2-phenoxybenzene, including:
| Compound Name | Structure Description |
|---|---|
| 1-Fluoro-2-methyl-4-phenoxybenzene | Similar fluorinated structure but different positioning of substituents. |
| 1-Fluoro-4-methyl-3-phenoxybenzene | Variation in the position of the phenoxy group on the benzene ring. |
| 1-Fluoro-4-methyl-2-phenylbenzene | Contains a phenyl group instead of a phenoxy group, altering reactivity. |
Uniqueness: The distinct positioning of substituents in 1-fluoro-4-methyl-2-phenoxybenzene enhances its stability and lipophilicity compared to its analogs. This unique arrangement influences its chemical reactivity and potential applications in various fields, making it particularly valuable in organic synthesis and medicinal chemistry.
Early patents established 3-bromo-4-fluorotoluene as the most efficient electrophile because bromine is readily displaced under copper catalysis while the carbon–fluorine bond remains intact [1]. Subsequent work showed that 1-fluoro-4-methyl-2-chlorobenzene can also be used when very strong bases are combined with polar aprotic solvents to accelerate nucleophilic aromatic substitution [2] [3]. Key precursor considerations are summarised below:
| Electrophile | Leaving group | Typical route | Comments |
|---|---|---|---|
| 3-Bromo-4-fluorotoluene | Bromine | Ullmann coupling | Highest industrial throughput [1] |
| 1-Fluoro-4-methyl-2-chlorobenzene | Chlorine | Nucleophilic aromatic substitution | Requires super-basic conditions [2] |
| 3-Nitro-4-fluorotoluene | Nitro group | Nucleophilic aromatic substitution | Electron withdrawal accelerates reaction but demands subsequent nitro removal [4] |
Copper-mediated etherification between a phenolate salt and 3-bromo-4-fluorotoluene remains the benchmark synthesis. Mechanistic studies combining kinetics and density-functional theory reveal that oxidative addition of the aryl bromide to a heteroleptic copper-phenoxide complex is turnover-limiting, followed by rapid reductive elimination to give the diaryl ether [5].
Table 1 details representative laboratory and pilot-plant examples.
| Entry | Copper source (mol %) | Phenolate base (equiv.) | Solvent | Temperature / h | Isolated yield (%) |
|---|---|---|---|---|---|
| A | Copper(II) oxide (0.5) | Sodium phenolate (2.2) + potassium chloride (0.8) | Dimethylacetamide | 150 °C / 24 h | 70.5 [1] |
| B | Copper(II) oxide (0.3) | Potassium phenolate generated in situ (3.0) | Dimethylacetamide | 145 °C / 4 h | 81.0 [1] |
| C | Copper(I) iodide (5) + picolinic acid (10) | Potassium phosphate (2.0) | Dimethyl sulfoxide | 80 °C / 24 h | 88 † [6] |
†Reaction performed on the sterically similar 2,6-dimethylphenol/2-iodotoluene model; yield is transferable to 3-bromo-4-fluorotoluene under identical conditions [6].
Key findings
When the leaving group ortho to fluorine is chlorine or a strongly electron-withdrawing nitro group, phenoxide displacement proceeds through either a stepwise (Meisenheimer) or a concerted σ-bond metathesis pathway [7] [2] [3]. Strong non-nucleophilic bases such as 1,1,3,3-tetramethylguanidinium tert-butyliminophosphorane deprotonate phenol and bind hydrogen fluoride in situ, enabling substitution of unactivated aryl chlorides at 80 °C with >90% yield [2]. Electrophotocatalytic protocols push the scope further, allowing room-temperature substitution of aryl fluorides without metal promoters [8].
Typical reaction parameters for the chloride route are illustrated in Table 2.
| Base (equiv.) | Additive | Solvent | Temp. / h | Yield (%) | Comment |
|---|---|---|---|---|---|
| Potassium tert-butoxide (2.5) | 4 Å molecular sieves | Toluene | 120 °C / 16 h | 65 [4] | Conventional stepwise mechanism |
| tert-Butyl-phosphazene (0.2) | 4 Å molecular sieves | Toluene | 80 °C / 6 h | 91 [2] | Concerted pathway, HF scavenged |
| Photocatalytic graphite electrode | – | Acetonitrile–water | 25 °C / 10 h | 74 [8] | Electro-photo synergistic activation |
Copper systems exhibit a clear cation effect. Potassium phenolate increases yield by twenty percentage points relative to sodium phenolate under identical conditions, attributed to the higher solubility of potassium salts in dimethylacetamide and faster transmetallation to copper [1]. Excess phenolate (three to four equivalents) drives the equilibrium toward the desired diaryl ether and buffers hydrogen bromide.
For nucleophilic aromatic substitution, the balance between basicity and nucleophilicity is critical. Phosphazene superbases generate highly reactive potassium phenoxide in situ while simultaneously sequestering hydrogen fluoride, thereby preventing catalyst poisoning and minimising side-reduction [2].
Polar aprotic media stabilise both copper-phenoxide complexes and Meisenheimer intermediates. Dimethylacetamide consistently outperforms dimethylformamide and N-methyl-2-pyrrolidone, delivering cleaner conversion and higher isolated titres in Ullmann couplings [1]. In ligand-accelerated systems, dimethyl sulfoxide offers the additional benefit of lowering the temperature window to eighty degrees Celsius without phase separation problems [6].
Table 3 compares solvent performance for the canonical copper-oxide method.
| Solvent | Dielectric constant (20 °C) | Yield (%) | Observations |
|---|---|---|---|
| Dimethylacetamide | 37 | 81 [1] | Highest solubility of potassium phenolate; minimal tar formation |
| Dimethylformamide | 38 | 72 [9] | Slightly lower conversion; more copper black precipitate |
| N-Methyl-2-pyrrolidone | 32 | 68 [9] | Viscosity complicates work-up on scale-up |
| Sulfolane | 44 | 59 [10] | High boiling point increases energy demand |
Regioselectivity issues arise primarily in nucleophilic aromatic substitution when multiple halogens are present. Concerted substitution favours ipso displacement, giving essentially exclusive phenoxy incorporation at the chlorine site with retention of fluorine [2].
Pilot plants manufacturing pyrethroid intermediates routinely process batches of one hundred kilograms of 3-bromo-4-fluorotoluene. Major engineering considerations include [11] [1]: